molecular formula C8H8O3 B1212545 2-hydroxy-4-(hydroxymethyl)benzaldehyde CAS No. 156605-23-1

2-hydroxy-4-(hydroxymethyl)benzaldehyde

Cat. No.: B1212545
CAS No.: 156605-23-1
M. Wt: 152.15 g/mol
InChI Key: OWAQGWDSFNLJGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-hydroxy-4-(hydroxymethyl)benzaldehyde can be synthesized through various methods. One common approach involves the selective monomethylation of 2,4-dihydroxybenzaldehyde. This reaction is typically carried out in toluene in the presence of sodium bicarbonate (NaHCO3), yielding high purity with minimal by-products .

Industrial Production Methods: Industrial production of 4-hydroxymethylsalicylaldehyde often involves the formylation of 3-methoxyphenol using paraformaldehyde in the presence of a magnesium chloride (MgCl2) and triethylamine (Et3N) base system . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-4-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-hydroxy-4-(hydroxymethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of dyes, fragrances, and polymers

Mechanism of Action

The mechanism of action of 4-hydroxymethylsalicylaldehyde involves its interaction with various molecular targets and pathways. The phenolic hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, potentially modifying their activity .

Comparison with Similar Compounds

Uniqueness: 2-hydroxy-4-(hydroxymethyl)benzaldehyde is unique due to the presence of both a phenolic hydroxy group and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-hydroxy-4-(hydroxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,9,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAQGWDSFNLJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349662
Record name 4-Hydroxymethylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156605-23-1
Record name 2-Hydroxy-4-(hydroxymethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156605-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxymethylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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